N1-Unsubstituted vs. N1-Alkylated Scaffold: Kinase Inhibition Potency Comparison
Direct head-to-head data for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide are not publicly available. However, strong class-level inference can be drawn from a closely related sulfonamide analog (CAS 954686-03-4) bearing an N1-propyl substituent. That compound exhibited IC50 values of 12 nM for CDK8 and 28 nM for CLK2 in a 97-kinase panel, while an unsubstituted N1-H variant in the same series showed >10-fold loss of potency against CDK8 (IC50 >150 nM), indicating that N1-substitution status is a critical potency determinant. [1] The target compound's N1-H group is therefore expected to confer a distinct kinase selectivity and potency profile compared to N1-alkyl analogs.
| Evidence Dimension | Kinase inhibition potency (CDK8 IC50) |
|---|---|
| Target Compound Data | No direct data; predicted to differ substantially from N1-propyl analog based on SAR trend |
| Comparator Or Baseline | N1-propyl analog: IC50 12 nM (CDK8); N1-H analog in same series: IC50 >150 nM (CDK8) |
| Quantified Difference | ≥12.5-fold difference between N1-H and N1-propyl variants within the same chemotype |
| Conditions | In vitro kinase inhibition assay; panel of 97 kinases; compound concentration range not fully specified |
Why This Matters
Procurement of an N1-alkyl analog in place of the N1-H compound would introduce a >10-fold potency shift against CDK8, undermining SAR continuity in kinase-focused projects.
- [1] Kuujia. 4-Ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 954686-03-4). Compound Data Page. View Source
